Poloxime

Plk1 Polo-box domain (PBD) IC50

Poloxime (2364-54-7) is a non-ATP-competitive Plk1 PBD inhibitor, distinct from ATP-competitive agents like BI 2536. This mechanism avoids kinase domain off-target effects, enabling dissection of PBD-specific functions in mitosis and apoptosis. Its validated binding mode (PDB: 4H71) and moderate IC50 (4.8 µM) establish it as an essential control compound for lead optimization and SAR studies. Procure high-purity research-grade material for structure-based drug design and target validation.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 2364-54-7
Cat. No. B213144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePoloxime
CAS2364-54-7
Synonyms6-Nitrosothymol
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N=O)C(C)C)O
InChIInChI=1S/C10H13NO2/c1-6(2)8-5-9(11-13)7(3)4-10(8)12/h4-6,12H,1-3H3
InChIKeyYQVCMSSJMLGWAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Poloxime (CAS 2364-54-7) for Precise Plk1 PBD Inhibition Research


Poloxime (CAS 2364-54-7), also known as 2-Isopropyl-5-methyl-4-nitrosophenol, is a small-molecule non-ATP-competitive inhibitor of Polo-like Kinase 1 (Plk1). It functions by binding to the phosphopeptide-recognition site within the polo-box domain (PBD) [1]. This mechanism distinguishes it from ATP-competitive Plk1 inhibitors and positions it as a critical tool compound for studying PBD-dependent protein-protein interactions and mitotic regulation, especially in models where kinase domain inhibition is either ineffective or yields confounding off-target effects.

Why Poloxime Cannot Be Replaced by ATP-Competitive or Alternative PBD Inhibitors


Generic substitution of Plk1 inhibitors is invalid due to fundamental mechanistic divergence. ATP-competitive inhibitors like BI 2536 target the highly conserved kinase domain, often resulting in potent inhibition but also significant off-target activity against other kinases, including Plk2 and Plk3, and they can induce cellular senescence in non-malignant cells [1]. In contrast, Poloxime and its close analog, thymoquinone, target the unique phosphopeptide-binding site of the Plk1 PBD, a domain with no close homolog in the kinome [2]. This fundamental difference in binding mode, on-target selectivity, and resulting cellular phenotype—specifically, Poloxin (a related PBD inhibitor) triggers rapid apoptosis, whereas BI 2536 induces mitotic arrest and senescence—makes interchangeability scientifically unsound [1].

Quantitative Differentiation of Poloxime Against Key Plk1 Inhibitors


PBD Binding Affinity: A Comparative Analysis with Thymoquinone and Poloxipan

Poloxime inhibits Plk1 PBD binding with an IC50 of 4.8 ± 1.3 µM. This affinity is 4.2-fold weaker than the natural product thymoquinone (IC50: 1.14 ± 0.4 µM), but 1.5-fold weaker than the synthetic analog poloxipan (IC50: 3.2 ± 0.3 µM) [1]. This data directly positions Poloxime as a less potent, yet structurally distinct, alternative to these close PBD-targeting analogs. Its reduced potency can be advantageous in assays where a weaker binder is required to minimize off-target effects or to serve as a negative control for PBD-mediated interactions.

Plk1 Polo-box domain (PBD) IC50

Mechanistic Distinction: Non-ATP-Competitive Binding vs. ATP-Competitive Inhibitors

Poloxime is a non-ATP-competitive inhibitor of Plk1, binding to the PBD and disrupting its interaction with phosphorylated substrates [1]. In stark contrast, clinically advanced Plk1 inhibitors such as BI 2536 and volasertib (BI 6727) are ATP-competitive inhibitors of the kinase domain, with BI 2536 exhibiting an IC50 of 0.83 nM against Plk1 . This mechanistic divergence is not merely academic; it translates to a distinct cellular phenotype. In a direct head-to-head study on adipose tissue-derived stem cells (ASCs), the PBD inhibitor Poloxin (closely related to Poloxime) induced rapid apoptosis, whereas ATP-competitive inhibitors BI 2536 and BI 6727 caused prolonged mitotic arrest followed by cellular senescence [2].

Plk1 Mechanism of action ATP-competitive inhibition

Binding Kinetics: Poloxime's Slow, Tight, Non-Covalent Binding Mode

Crystallographic and kinetic studies have elucidated that Poloxime binds to the phosphopeptide-recognition site of the Plk1 PBD in a slow, tight, but non-covalent binding mode [1]. This is a critical distinction from its close analog, thymoquinone, which shares the same binding pocket but is reported to have a different kinetic profile, including a potential for covalent modification of cysteine residues [2]. Poloxime's reversible, non-covalent interaction, mediated by a conserved water bridge and a cation-π interaction, provides a defined on/off rate that is highly desirable for quantitative studies of PBD-dependent signaling dynamics [1]. The co-crystal structure (PDB ID: 4H71) confirms this precise binding geometry, allowing for rational, structure-based drug design efforts that would be confounded by irreversible or covalent mechanisms.

Plk1 PBD Binding kinetics Structure-activity relationship (SAR)

Functional Validation in a Cellular Context: Phosphopeptide Binding Inhibition

Poloxime (at a concentration of 100 μM) demonstrably inhibits phosphopeptide binding to the PBD of Plk1 in a cellular context, thereby interfering with Plk1-PBD functions both in vitro and in vivo [1]. While this potency is modest compared to more recently optimized PBD inhibitors like Poloxin-2HT+, it serves as a benchmark for the class [2]. This functional inhibition is critical, as it validates that the biochemical binding translates to a disruption of Plk1's normal subcellular localization and function, a key step in its mitotic role. This data provides a clear, quantitative anchor (100 μM) for the compound's activity in a biologically relevant system, enabling direct comparison with other PBD inhibitors tested under similar conditions.

Plk1 Cell-based assay Phosphopeptide binding

Optimal Use Cases for Poloxime in Plk1-Targeted Research


As a Control Compound for PBD-Dependent Plk1 Function

Given its moderate affinity and well-defined non-ATP-competitive, non-covalent binding mode, Poloxime serves as an ideal control compound in experiments designed to dissect Plk1's PBD-dependent versus kinase domain-dependent functions. For instance, researchers can treat cells with Poloxime alongside an ATP-competitive inhibitor (e.g., BI 2536) to differentiate cellular phenotypes (apoptosis vs. mitotic arrest) arising from the inhibition of each distinct domain. This is crucial for validating target engagement and for deconvoluting the molecular pathways governing Plk1's diverse roles in mitosis, cytokinesis, and the DNA damage response.

Structure-Activity Relationship (SAR) Studies for PBD Inhibitor Development

The co-crystal structure of Poloxime bound to the Plk1 PBD (PDB ID: 4H71) provides an invaluable template for structure-based drug design. Medicinal chemists can use Poloxime as a core scaffold to rationally design next-generation PBD inhibitors with enhanced potency, improved pharmacokinetics, or greater selectivity. Its simple nitrosophenol core and moderate IC50 (4.8 µM) make it a more tractable starting point for synthetic elaboration and SAR exploration than the less chemically modifiable natural product thymoquinone. Poloxime's reversible binding is also a key advantage for studying structure-kinetic relationships.

Investigating Non-ATP-Competitive Mechanisms in Plk1-Driven Cancers

In tumor models where Plk1 is overexpressed and PBD-mediated protein-protein interactions are critical for oncogenic signaling (e.g., in certain leukemias or breast cancers), Poloxime can be used to validate the PBD as a therapeutic target. Its unique ability to trigger rapid apoptosis, rather than mitotic arrest and senescence (as seen with ATP-competitive inhibitors like BI 2536 in primary stem cells), suggests a potential therapeutic window or combination strategy. This makes it a valuable tool for exploring alternative approaches to Plk1 inhibition that may circumvent the dose-limiting toxicities or resistance mechanisms associated with ATP-competitive agents.

Validating PBD Inhibitor Pharmacology in vivo

As a tool compound for in vivo studies, Poloxime is used to confirm that the PBD inhibitor class can effectively modulate Plk1 activity in animal models. While not as potent as some optimized derivatives, its demonstrated activity in vivo provides a crucial link between in vitro target engagement and systemic pharmacodynamic effects. This is essential for establishing proof-of-concept for the PBD inhibition strategy and for benchmarking the activity of more advanced, pre-clinical PBD inhibitors.

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